molecular formula C9H8BrN B572838 3-Bromo-2-ethylbenzonitrile CAS No. 1253790-62-3

3-Bromo-2-ethylbenzonitrile

Cat. No. B572838
M. Wt: 210.074
InChI Key: FOSAFYKPMWNNNT-UHFFFAOYSA-N
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Description

3-Bromo-2-ethylbenzonitrile is a chemical compound with the molecular formula C9H8BrN . It has an average mass of 210.070 Da and a monoisotopic mass of 208.984009 Da .


Physical And Chemical Properties Analysis

3-Bromo-2-ethylbenzonitrile is a compound with the molecular formula C9H8BrN . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

One notable application of compounds similar to 3-Bromo-2-ethylbenzonitrile is in the field of organic synthesis, where halogenated benzonitriles serve as key intermediates. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids demonstrates the versatility of halogenated nitriles in constructing complex molecules. This method's scalability and efficiency highlight the potential utility of 3-Bromo-2-ethylbenzonitrile in similar transformations (Szumigala et al., 2004).

Precursors for Advanced Materials and Sensors

Compounds structurally related to 3-Bromo-2-ethylbenzonitrile have been used as precursors in the synthesis of advanced materials. For instance, ethynylated-thiourea derivatives have shown promise as resistive-type carbon dioxide gas sensors, indicating that halogenated benzonitriles could play a crucial role in developing new sensor technologies (Daud et al., 2019).

Environmental Degradation and Herbicide Research

Moreover, research on the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions provides insights into the environmental fate of halogenated aromatic nitriles. Understanding the degradation pathways of these compounds can inform their safe and effective use as herbicides and in other agricultural applications (Knight et al., 2003).

Exploring Mechanisms of Action in Herbicides

The primary mechanism through which bromoxynil induces plant cell death has been a subject of investigation, revealing that cytosol acidification may play a crucial role. Studies like these not only deepen our understanding of how specific chemicals act as herbicides but also assist in designing more efficient and environmentally friendly compounds (Morimoto & Shimmen, 2008).

properties

IUPAC Name

3-bromo-2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSAFYKPMWNNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309939
Record name 3-Bromo-2-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethylbenzonitrile

CAS RN

1253790-62-3
Record name 3-Bromo-2-ethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253790-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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